molecular formula C6H5ClFN B1592471 5-(Chloromethyl)-2-fluoropyridine CAS No. 315180-15-5

5-(Chloromethyl)-2-fluoropyridine

Cat. No.: B1592471
CAS No.: 315180-15-5
M. Wt: 145.56 g/mol
InChI Key: QRXZNFSVRLDKPE-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chloromethyl group and a fluorine atom attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-2-fluoropyridine typically involves the chloromethylation of 2-fluoropyridine. One common method is the Blanc chloromethylation, which involves the reaction of 2-fluoropyridine with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually require a controlled temperature to ensure the selective formation of the chloromethylated product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)-2-fluoropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

    Oxidation: The compound can be oxidized to form more complex structures, potentially involving the formation of pyridine N-oxides.

    Reduction: Reduction reactions can modify the functional groups, such as converting the chloromethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives.

Scientific Research Applications

5-(Chloromethyl)-2-fluoropyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a building block for the synthesis of drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    2-Chloro-5-(chloromethyl)pyridine: Similar in structure but with a chlorine atom instead of a fluorine atom.

    5-(Chloromethyl)-2-methylpyridine: Contains a methyl group instead of a fluorine atom.

    5-(Chloromethyl)-2-bromopyridine: Contains a bromine atom instead of a fluorine atom.

Uniqueness: 5-(Chloromethyl)-2-fluoropyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications where fluorine’s properties are advantageous.

Properties

IUPAC Name

5-(chloromethyl)-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXZNFSVRLDKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622060
Record name 5-(Chloromethyl)-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315180-15-5
Record name 5-(Chloromethyl)-2-fluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315180-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-2-fluoropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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